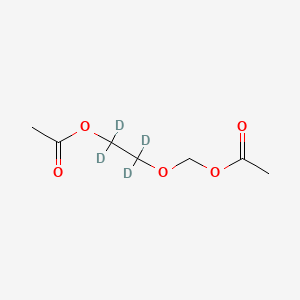

2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4

Description

Foundational Principles of Deuterium (B1214612) in Tracing Chemical Processes and Phenomena

The use of deuterium as a tracer is based on the principle that its chemical behavior is nearly identical to that of hydrogen, allowing it to participate in reactions in the same way as its lighter counterpart. However, its increased mass makes it distinguishable by various analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In mass spectrometry, a deuterated molecule will have a higher mass-to-charge ratio (m/z) than its non-deuterated analog, allowing for its clear identification and quantification. nih.gov In NMR spectroscopy, while deuterium is NMR-active, its resonance frequency is significantly different from that of protons, and it is often "silent" in proton NMR spectra, leading to a simplification of complex spectra and aiding in structure elucidation. jart.ma

The kinetic isotope effect (KIE) is another foundational principle. The greater strength of the C-D bond compared to the C-H bond means that more energy is required to break the C-D bond. scielo.org.mx This results in a slower reaction rate if the breaking of this bond is the rate-determining step of the reaction. By measuring the KIE, chemists can gain deep insights into reaction mechanisms. scielo.org.mx

Conceptual Framework for Investigating Chemical Systems Using Site-Specifically Deuterated Molecules

The ability to introduce deuterium at specific, pre-determined positions within a molecule, known as site-specific deuteration, provides a powerful tool for detailed chemical investigation. This targeted approach allows researchers to probe specific aspects of a molecule's behavior.

For example, by selectively deuterating different positions on a drug molecule, researchers can identify the exact sites of metabolic attack. If deuteration at a particular position leads to a significant decrease in the rate of metabolism, it indicates that this position is a primary site of metabolic activity. This information is crucial for the design of new drugs with improved metabolic stability.

In mechanistic studies, site-specific deuteration can help to elucidate complex reaction pathways. By tracking the position of the deuterium label in the products of a reaction, chemists can deduce the sequence of bond-breaking and bond-forming events, providing a detailed picture of the reaction mechanism.

The Role of 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 in Synthesis

The compound this compound is a key intermediate in the synthesis of other isotopically labeled molecules. Its primary documented application is in the preparation of Acyclovir-d4, a deuterated version of the antiviral drug Acyclovir. medchemexpress.comcaymanchem.com

Acyclovir is an important antiviral medication used to treat infections caused by the herpes simplex virus. In the synthesis of Acyclovir-d4, the deuterated side chain is provided by this compound. google.comgoogle.com The presence of the four deuterium atoms on the ethylene (B1197577) glycol core of this molecule allows for the introduction of the isotopic label into the final Acyclovir structure.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 2-Oxa-1,4-butanediol diacetate |

| Molecular Formula | C₇H₈D₄O₅ | C₇H₁₂O₅ |

| Molecular Weight | 180.19 g/mol | 176.17 g/mol |

| CAS Number | 1185179-33-2 | 59278-00-1 |

Data sourced from publicly available chemical databases.

Detailed Research Findings: Characterization of Deuterated Molecules

The characterization of deuterated compounds is crucial to confirm the position and extent of deuterium incorporation. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

In the context of synthesizing Acyclovir-d4 using this compound, the final product, Acyclovir-d4, is thoroughly analyzed.

Mass Spectrometry:

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of deuterated compounds. In a typical analysis of Acyclovir and its deuterated internal standard, Acyclovir-d4, specific precursor-to-product ion transitions are monitored.

Table 2: Mass Spectrometry Parameters for Acyclovir and Acyclovir-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Acyclovir (ACV) | 226.2 | 152.1 |

| Acyclovir-d4 (ACV-d4) | 230.2 | 152.1 |

This data is illustrative of typical LC-MS/MS analysis of Acyclovir and its deuterated analog. nih.gov

The four-mass-unit shift between the precursor ions of Acyclovir and Acyclovir-d4 confirms the incorporation of the four deuterium atoms from the this compound side chain.

Isotopic Purity:

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of molecules that contain the desired number of deuterium atoms. This is often determined by mass spectrometry by analyzing the relative intensities of the signals corresponding to the fully deuterated molecule and its less-deuterated isotopologues. For Acyclovir-d4, a high isotopic purity (typically >98%) is desired for its use as an internal standard. caymanchem.com

Comparative Physical Properties of Deuterated Compounds

The substitution of hydrogen with deuterium can lead to subtle but measurable changes in the physical properties of a molecule. These differences arise primarily from the difference in mass and the resulting differences in vibrational energies of the chemical bonds.

Table 3: Comparison of Physical Properties of Ethylene Glycol and Ethylene Glycol-d6

| Property | Ethylene Glycol (H₂C(OH)CH₂OH) | Ethylene Glycol-d6 (D₂C(OD)CD₂OD) |

| Molecular Weight | 62.07 g/mol | 68.10 g/mol |

| Boiling Point | 197.3 °C | Not readily available, but expected to be slightly higher |

| Melting Point | -12.9 °C | Not readily available, but expected to be slightly different |

| Density (at 25 °C) | 1.11 g/mL | 1.220 g/mL |

Data for Ethylene Glycol sourced from various chemical handbooks. Data for Ethylene Glycol-d6 sourced from commercial supplier data sheets. sigmaaldrich.comyoutube.compcc.eu

The higher density of deuterated ethylene glycol is a direct consequence of the increased mass of deuterium compared to hydrogen. While boiling and melting points for many deuterated compounds are not extensively reported, they are generally observed to be slightly different from their non-deuterated counterparts. These differences in physical properties, although often small, can be significant in certain applications. For instance, the change in vibrational frequencies upon deuteration is the basis for its distinct signature in infrared and Raman spectroscopy. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(2-acetyloxy-1,1,2,2-tetradeuterioethoxy)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEQOLXBMLXKDE-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Organic Reaction Mechanisms Using 2 Oxa 1,4 Butanediol Diacetate 3,3,4,4 D4 As a Mechanistic Probe

Application of Kinetic Isotope Effects (KIE) in Unraveling Reaction Pathways

A kinetic isotope effect is the change observed in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H). For deuterium (B1214612) labeling, this is k_H/k_D. wikipedia.org The observation and magnitude of a KIE provide critical information about the rate-determining step of a reaction. princeton.edu

Primary and Secondary Deuterium Kinetic Isotope Effects

Kinetic isotope effects are categorized based on the location of the isotopic label relative to the bonds being altered in the rate-determining step.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. google.com For deuterium, the replacement of a hydrogen atom involved in bond cleavage typically leads to a significant slowing of the reaction rate. A C-H bond is weaker and vibrates at a higher frequency than a C-D bond, meaning it requires less energy to break. gmu.educsbsju.edu Consequently, the k_H/k_D ratio for a primary KIE is typically greater than 1, often in the range of 6 to 10, indicating a normal isotope effect. wikipedia.orgprinceton.edu The observation of a significant PKIE when using 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 would strongly suggest that a C-H bond at position 3 or 4 is cleaved during the slowest step of the reaction. google.com

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond making or breaking in the rate-determining step. princeton.edu These effects are generally much smaller than PKIEs, with typical k_H/k_D values ranging from 0.8 to 1.4. wikipedia.orgprinceton.edu SKIEs arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to a change in hybridization at the carbon atom. princeton.edu

α-secondary KIEs: The isotope is on the carbon atom undergoing a change in coordination or hybridization (e.g., sp3 to sp2).

β-secondary KIEs: The isotope is on a carbon adjacent to the reacting center. This effect is often attributed to hyperconjugation. libretexts.org

Even though they are small, SKIEs provide valuable information about the structure of the transition state. google.com For example, a reaction involving the deuterated diacetate that proceeds through a transition state with a change in hybridization at C-3 or C-4 would exhibit a measurable SKIE.

Theoretical Basis of Vibrational Frequency and Reduced Mass Differences in KIE

The origin of the kinetic isotope effect is a quantum mechanical phenomenon rooted in the differences in zero-point vibrational energy (ZPE) between bonds to light and heavy isotopes. wikipedia.orggmu.edu The ZPE is the minimum possible energy a chemical bond can possess, even at absolute zero. google.com

A chemical bond can be modeled as a harmonic oscillator, and its vibrational frequency (ν) is dependent on the force constant of the bond (a measure of its strength) and the reduced mass (μ) of the two atoms forming the bond. princeton.educsbsju.edu The reduced mass for a C-D bond is greater than for a C-H bond. csbsju.edu This increased mass leads to a lower vibrational frequency for the C-D bond. gmu.edu

The ZPE is directly proportional to this vibrational frequency (ZPE = ½hν). Therefore, the C-D bond has a lower ZPE than the C-H bond. google.com For a reaction to occur, the molecule must reach an activated transition state. The energy required to reach this state (the activation energy, E_a) is measured from the ZPE of the ground state. Because the C-D bond starts from a lower energy level, it requires more energy to reach the transition state, resulting in a higher activation energy and a slower reaction rate. wikipedia.orggmu.edu This difference in activation energies between the protiated and deuterated compounds is the fundamental source of the primary KIE. google.com

| Property | C-H Bond | C-D Bond | Impact on Reaction |

|---|---|---|---|

| Reduced Mass (μ) | Lower | Higher | The heavier deuterium atom leads to a lower vibrational frequency and a lower zero-point energy. csbsju.edu |

| Vibrational Frequency (ν) | Higher (~3000 cm⁻¹) csbsju.edu | Lower (~2250 cm⁻¹) csbsju.edu | |

| Zero-Point Energy (ZPE) | Higher | Lower | |

| Activation Energy (E_a) | Lower | Higher | A higher activation energy for the C-D bond cleavage results in a slower reaction rate compared to the C-H bond cleavage. wikipedia.orggmu.edu |

| Reaction Rate | Faster | Slower |

Experimental Determination of KIE for Reactions Involving 2-Oxa-1,4-butanediol Diacetate Analogues

Experimentally, KIEs can be determined in several ways to probe the mechanism of reactions involving analogues like 2-Oxa-1,4-butanediol diacetate. nih.gov

Parallel Reactions: The most direct method involves running two separate, parallel experiments under identical conditions—one with the normal substrate and one with the deuterated substrate (e.g., this compound). wikipedia.orgresearchgate.net The rate constants (k_H and k_D) are measured independently, and the KIE is calculated as their ratio. wikipedia.org This method requires extremely precise control over reaction conditions to ensure accuracy. researchgate.net

Intermolecular Competition: In this approach, a mixture of the protiated and deuterated substrates is allowed to react simultaneously in the same flask. researchgate.net The reaction is stopped before completion, and the ratio of the remaining reactants or the products is analyzed, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This method is highly precise because it eliminates systematic errors associated with reproducing reaction conditions. nih.gov

Intramolecular Competition: This method is used when a molecule has both hydrogen and deuterium at equivalent positions. It is not directly applicable to this compound, where all hydrogens at the labeled positions are replaced.

For a reaction involving the deuterated diacetate, MS would be ideal for determining the relative amounts of deuterated and non-deuterated products or unreacted starting materials, thereby allowing for a precise calculation of the KIE. nih.gov

Tracing Atomic Rearrangements and Bond Formation/Cleavage Events

Deuterium labeling is an indispensable tool for tracking the fate of specific hydrogen atoms throughout a reaction mechanism. synmr.inacs.org By using this compound as a substrate, chemists can pinpoint where the deuterium atoms reside in the products and intermediates. This "labeling study" provides direct evidence for atomic rearrangements and clarifies which specific C-H bonds are broken or formed. researchgate.netresearchgate.net

For instance, if a reaction involving the deuterated diacetate leads to a product where the deuterium label has moved to a different position, it would indicate an intramolecular hydrogen/deuterium transfer event. nih.gov Conversely, if the deuterium is lost to the solvent, it suggests an exchange mechanism. youtube.com By analyzing the product structure via NMR or MS, one can map the precise pathway of atoms, confirming or refuting proposed mechanistic steps, such as hydride shifts or elimination reactions. chem-station.comnih.gov

Mechanistic Investigations of Hydrolysis and Transesterification Reactions of Deuterated Diacetates

The hydrolysis and transesterification of esters are fundamental organic reactions. Deuterium labeling in a diacetate like this compound can help elucidate the finer details of these mechanisms. While the deuterium atoms in this specific compound are not at the primary reaction center (the carbonyl carbon), they can still provide valuable information through secondary kinetic isotope effects.

In a typical ester hydrolysis, a nucleophile (like water or hydroxide) attacks the carbonyl carbon. nih.gov If the reaction rate is influenced by the deuterium substitution at the C-3 and C-4 positions, it would manifest as a secondary KIE. The magnitude of this SKIE could offer clues about the degree of hybridization change at the adjacent carbons in the transition state. For example, a change in steric hindrance or electronic effects caused by the subtle differences between C-H and C-D bonds could slightly alter the stability of the tetrahedral intermediate or the transition state leading to it. While direct cleavage of the C-D bond is not expected in standard hydrolysis, enzymatic hydrolysis could involve oxidation at these positions, which would show a large primary KIE. nih.gov

Role of Deuterium Labeling in Understanding Solvation Effects and Transition State Structures

Deuterium labeling provides insight not only into the reacting molecule itself but also into its interaction with the surrounding solvent and the precise geometry of the transition state. google.comsynmr.in

Solvation Effects: The interactions between a solute and solvent can change when a molecule is deuterated or when the reaction is run in a deuterated solvent (e.g., D₂O instead of H₂O). libretexts.org C-D bonds are slightly less polarizable and have a smaller vibrational amplitude than C-H bonds, which can lead to minor differences in solvation energies. researchgate.net These subtle changes can influence reaction rates and provide information on how the solvent interacts with the substrate in its ground and transition states. synmr.inchem-station.com

Transition State Structures: The magnitude of the KIE is highly sensitive to the geometry of the transition state. google.com By combining experimentally measured KIE values with theoretical calculations, researchers can model the transition state structure with high accuracy. google.com For example, a large primary KIE in a reaction of the deuterated diacetate would confirm that the C-D bond is being broken in the rate-determining step and is likely colinear with the attacking and leaving groups in the transition state. gmu.edu Secondary KIEs can similarly provide detailed information about changes in bond angles and hybridization at centers remote from the primary reaction site, helping to build a complete three-dimensional picture of the reaction pathway. princeton.edu

Advanced Analytical Applications of 2 Oxa 1,4 Butanediol Diacetate 3,3,4,4 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy stands as a cornerstone technique for the analysis of this compound. The presence of deuterium (B1214612) (²H), a spin-1 nucleus, alongside protons (¹H), enables a suite of specialized experiments that go beyond simple structure confirmation, offering deep insights into molecular behavior and isotopic purity. wikipedia.orgnih.gov

Deuterium (²H) NMR spectroscopy is a direct and unambiguous method for verifying the position and extent of isotopic labeling in molecules like this compound. wikipedia.org Unlike ¹H NMR, ²H NMR specifically detects the deuterium nuclei. wikipedia.org For a deuterated compound, the appearance of a strong signal in the ²H NMR spectrum, coupled with the corresponding absence of a signal in the ¹H NMR spectrum, confirms the success and site-specificity of the deuteration process. wikipedia.orgsigmaaldrich.com

The chemical shift range in ²H NMR is similar to that of ¹H NMR, which simplifies spectral interpretation. sigmaaldrich.com In the case of this compound, the ²H spectrum would be expected to show a single resonance corresponding to the deuterons at the 3 and 4 positions, confirming the structural integrity of the label. rsc.org This technique is crucial for quality control, ensuring that the deuterium atoms are located exclusively at the intended positions.

Table 1: Comparison of Expected NMR Signals for 2-Oxa-1,4-butanediol diacetate and its Deuterated Analog

| Position / Group | Expected ¹H Chemical Shift (ppm) in Unlabeled Compound | Expected ¹H Signal in d4-Compound | Expected ²H Signal in d4-Compound |

| Acetate (B1210297) Methyl (2x CH₃) | ~2.1 | Present | Absent |

| Methylene (O-CH₂-O) | ~5.3 | Present | Absent |

| Ethoxy (O-CH₂-CH₂-O) | ~3.7 - 4.2 | Absent | Present |

One of the significant advantages of isotopic labeling is the simplification of complex ¹H NMR spectra. nih.gov Since deuterium resonates at a completely different frequency from hydrogen, replacing specific protons with deuterons effectively removes their signals from the ¹H spectrum. researchgate.netlibretexts.org This reduction in the number of peaks minimizes signal overlap and allows for more straightforward and accurate assignment of the remaining resonances. sigmaaldrich.comresearchgate.net

For this compound, the substitution of the four protons on the ethoxy backbone clarifies the ¹H spectrum significantly. The signals for the two distinct acetate methyl groups and the central O-CH₂-O group can be assigned without interference from the ethoxy protons. sigmaaldrich.com In more complex molecules, particularly larger ones like proteins, this simplification is critical as it also reduces relaxation pathways, leading to sharper spectral lines and improved resolution in multidimensional NMR experiments. utoronto.cacambridge.org

Natural Abundance Deuterium (NAD) NMR spectroscopy is a powerful analytical tool that detects the ²H isotope at its natural occurrence level, which is approximately 0.015%. magritek.comworldscientific.com While challenging due to the very low sensitivity of the measurement, modern high-field NMR spectrometers have made NAD NMR increasingly viable for various applications. magritek.comresearchgate.net

NAD NMR is particularly useful for determining the site-specific natural isotopic fractionation within a molecule. wikipedia.org These isotopic fingerprints can reveal the geographical, botanical, or synthetic origin of a compound. tandfonline.com For the unlabeled parent compound, 2-Oxa-1,4-butanediol diacetate, NAD NMR could theoretically be used to distinguish between batches made via different synthetic routes by quantifying the subtle variations in natural deuterium distribution at each hydrogen position. This technique is also employed for stereochemical analysis and the study of enantiomers in chiral environments. worldscientific.comrsc.org

Solid-state ²H NMR is an exceptionally sensitive probe of molecular dynamics, capable of characterizing motions over a vast range of timescales, from picoseconds to seconds. nih.govst-andrews.ac.uk The technique relies on the interaction between the deuterium nucleus's electric quadrupole moment and the local electric field gradient, which is highly dependent on the orientation of the carbon-deuterium (C-D) bond. wikipedia.orgnih.gov

Molecular motions, such as rotations, jumps, or librations, cause fluctuations in the C-D bond orientation, leading to characteristic and predictable changes in the ²H NMR spectral line shape. wikipedia.orgacs.org By analyzing these line shapes, detailed information about the geometry, rate, and amplitude of the motion can be extracted. nih.gov For this compound, if incorporated into a solid matrix like a polymer, solid-state ²H NMR could be used to study the dynamics and orientational ordering of the deuterated ethoxy segment, providing insights into its mobility and interaction with the surrounding environment. elsevierpure.com

Table 2: Relationship Between Molecular Motion and Solid-State ²H NMR Line Shape

| Motional Regime | Description | Resulting ²H NMR Line Shape |

| Static (Rigid) | No significant motion on the NMR timescale. | Pake doublet pattern with maximum quadrupolar splitting (~125 kHz for aliphatic C-D). |

| Fast Axial Rotation | Rapid rotation about a single axis (e.g., methyl group). | Axially symmetric, narrower Pake doublet with reduced splitting. |

| Isotropic Tumbling | Rapid, random tumbling in all directions (liquid-like). | A single, sharp Lorentzian peak at the center. |

| Intermediate Motion | Motion occurring at a rate comparable to the NMR timescale. | Complex, distorted line shapes that are highly informative. |

Isotope Ratio Monitoring by NMR (irm-NMR) is a quantitative technique that provides precise measurements of isotope ratios at specific atomic positions within a molecule. nih.govresearchgate.net This offers a significant advantage over mass spectrometry, which typically measures the average isotopic content of the entire molecule. wikipedia.org The method can be applied to study samples with isotopic enrichment or at natural abundance. nih.gov

The primary application of irm-NMR is to gain insight into reaction mechanisms or metabolic pathways by tracking how isotope ratios change during a process. nih.govresearchgate.netnih.gov For an isotopically labeled compound like this compound, irm-²H-NMR can be used to perform a highly accurate quantitative analysis of the deuterium enrichment at the 3 and 4 positions. nih.govacs.org This allows for the precise determination of isotopic purity, a critical parameter for its use as an internal standard or as a precursor in the synthesis of other labeled molecules. rsc.org The Site-Specific Natural Isotope Fractionation-NMR (SNIF-NMR) method, used for food authentication, is a prominent application of irm-²H-NMR at natural abundance. wikipedia.orgtandfonline.com

Emerging Research Directions and Methodological Innovations

Development of Next-Generation Deuteration Reagents and Catalysts

The synthesis of selectively deuterated molecules is a rapidly evolving field, driven by the need for more efficient, selective, and environmentally benign methods. nih.gov Traditional approaches often rely on multistep syntheses starting from simple deuterated precursors. nih.gov However, recent innovations focus on late-stage deuteration, particularly through hydrogen isotope exchange (HIE), which allows for the direct replacement of C-H bonds with C-D bonds in complex molecules. acs.orgrsc.org

A significant breakthrough has been the development of advanced catalytic systems. Palladium (Pd) catalysts, particularly on a carbon support (Pd/C), have demonstrated high efficiency for H-D exchange reactions. nih.govresearchgate.net One innovative approach generates deuterium (B1214612) gas (D2) in situ from the reaction of aluminum powder with heavy water (D2O), which is then used by the palladium catalyst to perform the H-D exchange. nih.gov This method is noted for its simplicity, safety, and the use of readily available D2O as the deuterium source. nih.gov Ruthenium-based catalysts have also been developed for the selective deuteration of various organic compounds. researchgate.net

Acid-catalyzed H-D exchange represents another powerful strategy. For instance, treating indole (B1671886) compounds with deuterated sulfuric acid (D2SO4) in deuterated methanol (B129727) (CD3OD) has proven effective for producing deuterated auxins with high isotopic purity. acs.org The choice of catalyst and reaction conditions allows for remarkable regioselectivity. For example, iridium catalysts have been used for transfer deuteration, employing formic acid and D2O to generate D2. nih.gov The development of these next-generation reagents and catalysts is crucial for making complex deuterated compounds like 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4 more accessible for research and application. nih.govnih.gov

Table 1: Comparison of Modern Deuteration Catalytic Systems

| Catalyst System | Deuterium Source | Substrate Example | Key Advantages |

| Pd/C-Al | D₂O | Amino Acids | In situ D₂ generation, environmentally benign, high efficiency. nih.gov |

| Iridium Complex | Formic acid / D₂O | Alcohols, Ketones | Transfer deuteration method. nih.gov |

| Ruthenium Complex | D₂O | Amines | High selectivity and deuterium incorporation at elevated temperatures. nih.gov |

| D₂SO₄/CD₃OD | D₂SO₄, CD₃OD | Indoles | Effective for acid-sensitive substrates, allows large-scale synthesis. acs.org |

Interdisciplinary Applications of Deuterated Diacetates in Materials Science and Environmental Tracing

The unique properties of deuterated compounds are increasingly being exploited in interdisciplinary fields such as materials science and environmental science. acs.org While specific applications for this compound are not widely documented, the principles governing the use of deuterated molecules are broadly applicable.

In materials science, deuterium labeling is a powerful tool for improving the performance and understanding the degradation mechanisms of organic electronic materials. A prominent example is in Organic Light-Emitting Diodes (OLEDs). The replacement of labile C-H bonds with stronger C-D bonds in host materials can significantly enhance the operational lifetime of the device. rsc.org This "kinetic isotope effect" slows down degradation pathways that involve C-H bond cleavage, leading to more robust and durable materials. rsc.org Deuterated diacetates could potentially be used as additives or components in polymers and other materials to study or enhance their stability.

In environmental science, deuterium, primarily in the form of deuterium oxide (heavy water, D₂O), is a well-established tracer for hydrological studies. zeochem.comisotope.com It is used to map groundwater movement, understand aquifer dynamics, and monitor processes like hydraulic fracturing. zeochem.comisotope.com The principle relies on introducing water with a known deuterium concentration into a system and tracking its dispersion. Deuterated organic compounds can serve as more specialized tracers. qub.ac.uk For instance, a deuterated diacetate could be used to trace the fate and transport of specific types of industrial solvents or pollutants in the environment, providing insight into their degradation pathways and distribution in soil and water systems. zeochem.com The use of stable, non-radioactive isotopes like deuterium makes these tracing applications environmentally safe. isotope.com

Computational Chemistry in Predicting Deuterium Isotope Effects and Reaction Energetics

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of deuterated compounds. Methods like Density Functional Theory (DFT) allow researchers to model chemical reactions at the molecular level, providing deep insights into reaction mechanisms, transition states, and the energetics of bond formation and cleavage. researchgate.netnih.gov

A key area of investigation is the prediction of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov For deuterated compounds, the C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning it requires more energy to break. rsc.org Computational models can accurately calculate these energy differences and predict how deuteration will affect reaction rates. rsc.orgnih.gov This is particularly valuable in drug design, where deuteration can be used to slow down metabolic degradation. nih.gov

Furthermore, computational studies are used to investigate the reaction energetics of various chemical processes involving esters and related molecules. For example, DFT calculations have been used to study the unimolecular decomposition of esters and the various possible reaction pathways. nih.gov Similarly, the aminolysis of esters, a fundamental organic reaction, has been thoroughly investigated using computational methods to compare different mechanistic pathways, such as stepwise versus concerted mechanisms. researchgate.net These theoretical studies can guide the synthetic chemist in choosing the optimal conditions for reactions involving deuterated diacetates and predict the stability and reactivity of new compounds like this compound.

Table 2: Computationally Determined Energetic Parameters for Deuterated vs. Non-Deuterated Compounds

| Compound | Parameter | Value (Non-Deuterated) | Value (Deuterated) | Computational Method | Reference |

| FOX-7 | Zero-Point Energy | 215.3 kcal/mol | 205.2 kcal/mol | DFT | rsc.org |

| FOX-7 | Heat of Formation | 2.5 kcal/mol | 2.0 kcal/mol | DFT | rsc.org |

| FOX-7 | Decomposition Temperature | ~228 °C | ~255 °C | DTA (Experimental) | rsc.org |

| Isopropyl Butanoate | Activation Energy (Decomposition) | 46.5 kcal/mol | Not Calculated | DFT/BMK | nih.gov |

Advancements in High-Throughput Synthesis and Analysis of Deuterated Compounds

The growing demand for deuterated compounds in fields like drug discovery and materials science has spurred the development of high-throughput methods for their synthesis and analysis. nih.gov These methods enable the rapid creation and evaluation of large libraries of molecules, accelerating the pace of research and development.

In synthesis, multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient, one-pot construction of complex molecules from three or more simple starting materials. nih.gov Researchers have successfully applied MCRs, such as the Ugi and Passerini reactions, using deuterated aldehydes and isocyanides to produce diverse arrays of deuterated, drug-like molecules with high isotopic incorporation and no scrambling of the deuterium label. nih.govbeilstein-journals.org This approach allows for the site-selective introduction of deuterium, which is particularly valuable for tuning the metabolic stability of drug candidates at specific, metabolically vulnerable positions. nih.gov

For analysis, high-throughput hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and interactions. nih.gov Recent advancements, such as coupling HDX-MS with subzero-temperature ultra-high-pressure liquid chromatography (UPLC), have significantly improved the ability to analyze complex samples. nih.gov These optimized separation conditions allow for the identification of a much larger number of deuterated peptides in a single analysis with minimal back-exchange (loss of deuterium), enabling detailed structural characterization of large protein systems. nih.gov While developed for proteomics, these advanced analytical techniques can be adapted for the high-throughput analysis and quality control of smaller deuterated molecules, ensuring their isotopic purity and structural integrity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-Oxa-1,4-butanediol diacetate-3,3,4,4-d4, and how is deuterium incorporation achieved?

- Methodological Answer : The synthesis typically involves regioselective acetylation of the parent diol, followed by deuterium labeling. For deuterium incorporation, acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O) or deuterated reagents (e.g., acetic-d₃ anhydride) under controlled conditions is employed . Isotopic purity is ensured via repetitive purification steps, such as column chromatography, and verified by mass spectrometry (MS) or ¹H NMR to confirm deuterium substitution at positions 3,3,4,4 .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹³C NMR is critical for identifying deuterium-induced shifts, while ¹H NMR confirms the absence of protons at deuterated positions. ²H NMR may supplement analysis but is less commonly used due to sensitivity limitations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic patterns to verify deuterium content and molecular integrity .

- Infrared (IR) Spectroscopy : Confirms ester functional groups (C=O stretch ~1740 cm⁻¹) and deuterium substitution via altered C-D stretching frequencies .

Advanced Research Questions

Q. How does deuterium labeling influence the kinetic isotope effect (KIE) in reactions involving this compound?

- Methodological Answer : Deuterium substitution alters reaction rates due to the KIE, particularly in bond-breaking steps (e.g., C-H vs. C-D cleavage). To study this, parallel experiments with non-deuterated and deuterated compounds are conducted under identical conditions. Reaction progress is monitored via HPLC or GC-MS, with kinetic data analyzed using Arrhenius plots to quantify isotope effects. This approach is critical for elucidating mechanisms in catalysis or metabolic pathways .

Q. What challenges arise in maintaining isotopic purity during multi-step syntheses, and how can they be mitigated?

- Methodological Answer : Isotopic dilution or exchange may occur during acidic/basic workup or prolonged reaction times. Mitigation strategies include:

- Using aprotic deuterated solvents (e.g., DMSO-d₆) to minimize H/D exchange.

- Optimizing reaction conditions (e.g., shorter reaction times, lower temperatures).

- Post-synthesis purification via preparative HPLC or recrystallization to remove isotopic impurities. Regular MS and NMR checks ensure batch consistency .

Q. How can this compound be applied in metabolic tracer studies?

- Methodological Answer : The compound’s deuterated backbone serves as a stable isotopic tracer in metabolic flux analysis. For in vivo studies, it is administered to model organisms, and metabolites are extracted at timed intervals. LC-MS/MS is used to track deuterium incorporation into downstream products (e.g., acetyl-CoA derivatives), enabling quantification of metabolic pathway activity. Controls with non-deuterated analogs are essential to distinguish endogenous vs. tracer-derived metabolites .

Q. What role does this compound play in asymmetric synthesis or chiral catalyst design?

- Methodological Answer : The oxa-butanediol scaffold can act as a chiral auxiliary or ligand precursor. For example, its diacetate group may undergo selective hydrolysis to generate diol intermediates for coordinating metal catalysts (e.g., Ru or Rh). Enantiomeric excess (ee) is assessed via chiral HPLC or polarimetry, while reaction stereochemistry is optimized by varying solvent polarity and catalyst loading .

Experimental Design & Data Analysis

Q. How should researchers design experiments to resolve contradictory data on the compound’s reactivity in different solvents?

- Methodological Answer : Systematic solvent screening (e.g., polar aprotic vs. protic solvents) under controlled temperature and concentration is essential. Data contradictions are analyzed using multivariate regression to identify solvent parameters (e.g., dielectric constant, H-bonding capacity) correlating with reactivity. Replicate experiments and statistical tools (e.g., ANOVA) validate reproducibility .

Q. What safety protocols are critical when handling deuterated compounds like this compound?

- Methodological Answer : While deuterated compounds are generally non-radioactive, standard organic lab safety applies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.